Cas no 894038-45-0 (3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-2-(3,4-dimethoxyphenyl)ethylurea)

3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-2-(3,4-dimethoxyphenyl)ethylurea Chemical and Physical Properties
Names and Identifiers
-
- HMS1655L22
- 894038-45-0
- AKOS024623576
- 1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea
- 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea
- F2024-2359
- 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-(3,4-dimethoxyphenyl)ethyl]urea
- 3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-2-(3,4-dimethoxyphenyl)ethylurea
-
- Inchi: 1S/C23H27N3O6/c1-29-18-5-3-15(11-20(18)30-2)7-8-24-23(28)25-16-12-22(27)26(14-16)17-4-6-19-21(13-17)32-10-9-31-19/h3-6,11,13,16H,7-10,12,14H2,1-2H3,(H2,24,25,28)
- InChI Key: POLCXCSXXZMPBR-UHFFFAOYSA-N
- SMILES: O=C1CC(CN1C1C=CC2=C(C=1)OCCO2)NC(NCCC1C=CC(=C(C=1)OC)OC)=O
Computed Properties
- Exact Mass: 441.18998559g/mol
- Monoisotopic Mass: 441.18998559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 649
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 98.4Ų
3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-2-(3,4-dimethoxyphenyl)ethylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2024-2359-1mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea |
894038-45-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2024-2359-75mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea |
894038-45-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2024-2359-40mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea |
894038-45-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2024-2359-10μmol |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea |
894038-45-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2024-2359-30mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea |
894038-45-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2024-2359-2μmol |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea |
894038-45-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2024-2359-25mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea |
894038-45-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2024-2359-20μmol |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea |
894038-45-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2024-2359-2mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea |
894038-45-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2024-2359-10mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea |
894038-45-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-2-(3,4-dimethoxyphenyl)ethylurea Related Literature
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on 3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-2-(3,4-dimethoxyphenyl)ethylurea
Chemical Compound CAS No 894038-45-0: A Comprehensive Overview
The chemical compound with CAS No 894038-45-0, known as 3-(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-(3,4-dimethoxyphenyl)ethyl)urea, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate structure and potential applications in drug development. The molecule consists of a urea group attached to a substituted pyrrolidine ring and a benzodioxin moiety, which are key structural elements contributing to its unique properties.
Recent studies have highlighted the importance of benzodioxin derivatives in modulating various biological pathways. The 2,3-dihydro-1,4-benzodioxin moiety in this compound is particularly interesting due to its ability to enhance the stability and bioavailability of the molecule. Researchers have found that such structures can act as scaffolds for the development of novel therapeutic agents targeting conditions such as inflammation, neurodegenerative diseases, and cancer.
The pyrrolidine ring within the compound is another critical feature. Pyrrolidine derivatives are well-known for their role in drug design, often serving as flexible linkers or rigid frameworks to optimize pharmacokinetic properties. In this case, the 5-oxopyrrolidin group contributes to the molecule's ability to interact with specific biological targets. Recent advancements in computational chemistry have allowed scientists to predict the binding affinities of such structures with high accuracy, further aiding in their optimization for therapeutic use.
The urea group present in the compound is a common motif in medicinal chemistry due to its ability to form hydrogen bonds and participate in various non-covalent interactions. This functional group plays a pivotal role in enhancing the molecule's solubility and permeability, which are essential for effective drug delivery. Studies have shown that urea-containing compounds can exhibit potent inhibitory effects on enzymes involved in disease pathways, making them valuable candidates for drug development.
One of the most promising aspects of this compound is its potential application in targeted drug delivery systems. The combination of a benzodioxin moiety with a pyrrolidine ring and urea group creates a versatile platform for designing drugs with enhanced specificity and reduced side effects. Recent research has focused on modifying these structural elements to improve the compound's selectivity towards specific molecular targets, such as kinases or proteases.
In terms of synthesis, the compound is typically prepared through multi-step organic reactions involving coupling agents and protecting groups. The synthesis pathway involves careful optimization to ensure high yields and purity. Researchers have explored various strategies, including microwave-assisted synthesis and catalytic methods, to streamline the production process and make it more scalable for industrial applications.
The pharmacological profile of this compound has been extensively studied using both in vitro and in vivo models. Preclinical studies have demonstrated its ability to inhibit key enzymes associated with chronic inflammatory diseases, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses, which is a favorable attribute for drug candidates.
Recent advancements in precision medicine have underscored the importance of compounds like CAS No 894038-45-0 in developing personalized treatments. By leveraging cutting-edge technologies such as CRISPR-Cas9 and machine learning algorithms, researchers can now better predict how such compounds will behave in different patient populations. This has opened new avenues for tailoring therapies based on individual genetic profiles.
In conclusion, CAS No 894038-45-0 represents a significant advancement in medicinal chemistry due to its unique structure and promising therapeutic potential. Its combination of functional groups and structural motifs makes it an ideal candidate for further exploration in drug development pipelines. As research continues to uncover new insights into its mechanisms of action and applications, this compound is poised to play a crucial role in addressing unmet medical needs across various therapeutic areas.
894038-45-0 (3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-2-(3,4-dimethoxyphenyl)ethylurea) Related Products
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)



